Morpholin-2-ol hydrochloride

Beschreibung

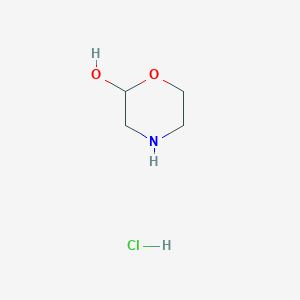

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

morpholin-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2.ClH/c6-4-3-5-1-2-7-4;/h4-6H,1-3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNTZPYZTYZBPSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70508902 | |

| Record name | Morpholin-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70508902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79323-24-3 | |

| Record name | Morpholin-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70508902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | morpholin-2-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Morpholin-2-ol Hydrochloride

CAS Number: 79323-24-3

Introduction

Morpholin-2-ol hydrochloride, identified by the CAS number 79323-24-3, is a heterocyclic organic compound that has garnered interest within the realms of medicinal chemistry and drug development. As a derivative of morpholine, a six-membered heterocycle containing both an amine and an ether functional group, it possesses a unique structural and physicochemical profile. The morpholine scaffold is a privileged structure in drug discovery, known for conferring favorable properties such as improved aqueous solubility, metabolic stability, and bioavailability to parent molecules.[1][2] The introduction of a hydroxyl group at the 2-position of the morpholine ring, along with its formulation as a hydrochloride salt, further modulates its characteristics, making it a valuable chiral building block for the synthesis of complex pharmaceutical agents.[3]

This technical guide provides a comprehensive overview of Morpholin-2-ol hydrochloride, designed for researchers, scientists, and professionals in drug development. It delves into its chemical and physical properties, outlines synthetic strategies, discusses analytical methodologies for its characterization, and explores its applications as a key intermediate in the synthesis of biologically active molecules.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Morpholin-2-ol hydrochloride is fundamental to its effective utilization in synthesis and formulation. While specific experimental data for this particular salt is not extensively published, we can infer key characteristics based on its structure and the properties of related morpholine derivatives.

Table 1: Physicochemical Properties of Morpholin-2-ol Hydrochloride

| Property | Value | Source/Comment |

| CAS Number | 79323-24-3 | Publicly available chemical databases. |

| Molecular Formula | C₄H₉NO₂·HCl | Calculated from the structure. |

| Molecular Weight | 139.58 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a white to off-white solid | Based on the general properties of hydrochloride salts of amines.[4] |

| Solubility | Expected to be soluble in water and polar organic solvents. | The hydrochloride salt form generally enhances aqueous solubility. The presence of the hydroxyl and amine groups also contributes to polarity. |

| pKa | The pKa of the morpholine nitrogen is expected to be in the range of 7-9. | The exact value is influenced by the hydroxyl group at the 2-position. The pKa of the conjugate acid of morpholine is approximately 8.5.[5] |

| Melting Point | Decomposes at 175-176 °C (for Morpholine hydrochloride). | Specific data for the 2-hydroxy derivative is not readily available, but this provides an estimate.[5] |

| Chirality | The C2 carbon is a chiral center. | The compound can exist as (R)- and (S)-enantiomers. |

Synthesis of Morpholin-2-ol Hydrochloride

The synthesis of morpholine derivatives is a well-established area of organic chemistry, with various strategies available for the construction of the heterocyclic ring.[6][7] While a specific, detailed protocol for the direct synthesis of Morpholin-2-ol hydrochloride is not widely published in peer-reviewed journals, patent literature provides valuable insights into potential synthetic routes. A common approach involves the cyclization of an appropriate amino alcohol precursor.

General Synthetic Strategy

A plausible synthetic pathway to Morpholin-2-ol hydrochloride can be conceptualized based on a multi-step sequence starting from readily available materials, as alluded to in patent literature concerning related structures.[8]

The overall transformation involves the formation of an N-protected amino alcohol, followed by a ring-closing reaction to form the morpholine ring, and subsequent deprotection and salt formation.

Caption: Generalized synthetic workflow for Morpholin-2-ol hydrochloride.

Conceptual Experimental Protocol

The following is a conceptual, step-by-step methodology derived from general principles of organic synthesis and information from related patent literature.[8] Note: This protocol is for illustrative purposes and would require optimization and validation.

-

Protection of Ethanolamine:

-

React ethanolamine with a suitable protecting group (e.g., benzyl, Boc) under standard conditions to yield the N-protected ethanolamine. This step is crucial to prevent side reactions at the amine functionality in subsequent steps.

-

-

Acylation:

-

Acylate the N-protected ethanolamine with a 2-haloacetyl halide (e.g., chloroacetyl chloride or bromoacetyl bromide) in the presence of a non-nucleophilic base to form the corresponding N-protected-N-(2-haloacetyl)ethanolamine. The choice of halide can influence the rate of the subsequent cyclization.

-

-

Intramolecular Cyclization:

-

Treat the N-protected-N-(2-haloacetyl)ethanolamine with a base (e.g., sodium hydride, potassium tert-butoxide) to induce an intramolecular Williamson ether synthesis, leading to the formation of the N-protected-morpholin-2-one. This is a key ring-forming step.

-

-

Reduction of the Lactam:

-

Reduce the lactam functionality of the N-protected-morpholin-2-one using a suitable reducing agent (e.g., lithium aluminum hydride, borane) to yield the corresponding N-protected-morpholin-2-ol. The choice of reducing agent is critical to selectively reduce the amide without affecting the protecting group.

-

-

Deprotection:

-

Remove the N-protecting group under appropriate conditions. For a benzyl group, this is typically achieved through catalytic hydrogenation (e.g., using palladium on carbon and hydrogen gas).[8] For a Boc group, acidic conditions are employed. This step yields the free base, Morpholin-2-ol.

-

-

Hydrochloride Salt Formation:

-

Dissolve the resulting Morpholin-2-ol in a suitable organic solvent (e.g., diethyl ether, isopropanol) and treat with a solution of hydrogen chloride in the same or a compatible solvent. The Morpholin-2-ol hydrochloride will precipitate out of the solution and can be collected by filtration, washed, and dried.[9]

-

Analytical Characterization

The unambiguous identification and purity assessment of Morpholin-2-ol hydrochloride are critical for its use in research and development. A combination of spectroscopic and chromatographic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.

-

¹H NMR: The proton NMR spectrum of Morpholin-2-ol hydrochloride is expected to show distinct signals for the protons on the morpholine ring. The protons adjacent to the oxygen atom (at C2 and C6) would resonate at a lower field (higher ppm) compared to the protons adjacent to the nitrogen atom (at C3 and C5) due to the deshielding effect of the electronegative oxygen.[10] The proton on the hydroxyl-bearing carbon (C2) would likely appear as a multiplet. The presence of the hydrochloride salt may lead to broader signals for the protons near the nitrogen atom.

-

¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework. Due to the asymmetry introduced by the hydroxyl group, four distinct signals are expected for the carbon atoms of the morpholine ring. The carbon bearing the hydroxyl group (C2) and the other carbon adjacent to the oxygen (C6) will be deshielded and appear at a lower field compared to the carbons adjacent to the nitrogen (C3 and C5).[11][12]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For Morpholin-2-ol hydrochloride, techniques like Electrospray Ionization (ESI) would likely show a prominent ion corresponding to the protonated free base [M+H]⁺. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Chromatographic Methods

Chromatographic techniques are essential for assessing the purity of Morpholin-2-ol hydrochloride and for its quantification in reaction mixtures or formulations.

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method would be a suitable approach for the analysis of this polar compound.[13][14] A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would likely provide good separation. UV detection may be limited due to the lack of a strong chromophore, but detection at low wavelengths (e.g., < 220 nm) might be possible. Alternatively, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) could be used.

-

Gas Chromatography (GC): Direct analysis of the highly polar and non-volatile Morpholin-2-ol hydrochloride by GC is challenging. However, derivatization to a more volatile and thermally stable analogue can enable GC-MS analysis.[15][16] For instance, reaction with a silylating agent to cap the hydroxyl and amine functionalities would produce a derivative suitable for GC analysis.

Table 2: Representative Analytical Methods for Morpholine Derivatives

| Technique | Typical Conditions | Reference |

| RP-HPLC | Column: C18; Mobile Phase: Acetonitrile/Water or Methanol/Buffer; Detection: UV or ELSD/MS. | [13][17] |

| GC-MS | Derivatization: Required (e.g., silylation or acylation); Column: Capillary column (e.g., DB-5ms); Detection: Mass Spectrometry (EI). | [15][16] |

| ¹H NMR | Solvent: D₂O, DMSO-d₆; Frequency: 300-600 MHz. | [10][11] |

| ¹³C NMR | Solvent: D₂O, DMSO-d₆; Frequency: 75-150 MHz. | [10][11] |

Applications in Drug Development

The morpholine moiety is a key structural feature in numerous approved drugs and clinical candidates, valued for its ability to improve pharmacokinetic properties.[1][2] Morpholin-2-ol hydrochloride, as a chiral building block, offers a versatile platform for the synthesis of more complex molecules with potential therapeutic applications.

As a Chiral Building Block

The presence of a stereocenter at the 2-position makes Morpholin-2-ol hydrochloride a valuable starting material for the enantioselective synthesis of pharmaceutical ingredients.[3] The stereochemistry of a drug molecule is often critical for its biological activity and safety profile. By using an enantiomerically pure form of Morpholin-2-ol hydrochloride, chemists can introduce a defined stereocenter into the final drug candidate.

Incorporation into Bioactive Scaffolds

The hydroxyl group at the 2-position provides a convenient handle for further chemical modifications. It can be functionalized to introduce other groups or to link the morpholine ring to other molecular scaffolds. The secondary amine of the morpholine can also be readily derivatized. This dual functionality allows for the creation of diverse libraries of compounds for screening in drug discovery programs.

Caption: Application of Morpholin-2-ol hydrochloride as a versatile building block.

Potential Therapeutic Areas

While specific drugs derived directly from Morpholin-2-ol hydrochloride are not prominently disclosed in the public domain, the broader class of morpholine derivatives has shown activity in a wide range of therapeutic areas, including:

-

Oncology: As components of kinase inhibitors.[1]

-

Infectious Diseases: In antibiotics and antifungals.[1]

-

Central Nervous System (CNS) Disorders: In antidepressants and anxiolytics.[18]

The incorporation of the Morpholin-2-ol moiety could be explored in the design of new chemical entities targeting these and other diseases.

Safety and Handling

Conclusion

Morpholin-2-ol hydrochloride is a valuable and versatile chiral building block for the pharmaceutical industry. Its unique structural features, combining the favorable properties of the morpholine scaffold with the reactivity of a hydroxyl group and the enhanced solubility of a hydrochloride salt, make it an attractive starting material for the synthesis of novel drug candidates. While detailed experimental protocols for its synthesis and analysis are not extensively documented in publicly accessible literature, this guide provides a comprehensive overview of its properties, potential synthetic routes, analytical considerations, and applications. As the demand for new and effective therapeutics continues to grow, the utility of such specialized chemical intermediates is poised to increase, underscoring the importance of a thorough understanding of their chemistry and potential.

References

-

MySkinRecipes. (S)-Morpholine-2-carboxylic acid hydrochloride. [Link]

- Google Patents. (EP1087966B1)

- Google Patents. (CN102321045A) Method for preparing high morphine hydrochloride.

- Google Patents. (US20130203752A1) Phenylmorpholines and analogues thereof.

-

National Center for Biotechnology Information. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]

- Google Patents. (CN1171398A) Process for preparing morpholine hydrochloride as precursor of monoxydine hydrochloride.

-

E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

- Google Patents. (CN1054604C) Process for preparing morpholine hydrochloride as precursor of monoxydine hydrochloride.

-

PubChem. Morpholin-2-ol hydrochloride. [Link]

-

SpectraBase. Morpholine hydrochloride. [Link]

-

Organic Chemistry Portal. Morpholine synthesis. [Link]

-

ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. [Link]

-

National Center for Biotechnology Information. (2017). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry. [Link]

-

PubMed. (2005). 1H and 13C NMR Spectra of N-substituted Morpholines. Magnetic Resonance in Chemistry. [Link]

-

ResearchGate. (2005). 1H and13C NMR spectra ofN-substituted morpholines. [Link]

-

ResearchGate. (2015). Synthesis and characterization of 2-arylmorpholine hydrochloride. [Link]

-

The Royal Society of Chemistry. (2016). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. [Link]

-

Journal of Pharmaceutical and Applied Chemistry. (2022). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. [Link]

- Google Patents. (US8664381B2)

-

ResearchGate. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. [Link]

-

PubChem. Morpholine. [Link]

- Google Patents. (CN105481797A) Synthetic method of moroxydine hydrochlofide.

-

ACS Publications. (2022). A Comparative Study on the Iron and Copper Binding Properties of 8‐Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug. ACS Omega. [Link]

-

ScienceDirect. (1995). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

ResearchGate. (2001). Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. [Link]with_1-naphthylisothiocyanate_and_HPLC_analysis)

Sources

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. lifechemicals.com [lifechemicals.com]

- 3. (S)-Morpholine-2-carboxylic acid hydrochloride [myskinrecipes.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Morpholine synthesis [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. CN102321045A - Method for preparing high morphine hydrochloride - Google Patents [patents.google.com]

- 9. CN1054604C - Process for preparing morpholine hydrochloride as precursor of monoxydine hydrochloride - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ijsred.com [ijsred.com]

- 14. investigacion.unirioja.es [investigacion.unirioja.es]

- 15. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. US3151112A - Process for the preparation of morpholines - Google Patents [patents.google.com]

An In-depth Technical Guide to the Molecular Structure of Morpholin-2-ol Hydrochloride

This guide provides a comprehensive technical examination of Morpholin-2-ol hydrochloride, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will dissect its molecular architecture, explore methodologies for its synthesis and purification, and detail the analytical techniques essential for its structural confirmation and characterization. This document is designed to serve as a practical resource for scientists, offering not just procedural steps but also the underlying scientific rationale.

Introduction to Morpholin-2-ol Hydrochloride

Morpholin-2-ol hydrochloride belongs to the morpholine class of saturated six-membered heterocyclic compounds. The morpholine scaffold is recognized as a "privileged structure" in medicinal chemistry, featured in numerous approved and experimental drugs.[1] Its prevalence stems from its advantageous physicochemical properties, including improved aqueous solubility, metabolic stability, and bioavailability, which are often conferred to a parent molecule.[2][3] The morpholine ring's ability to engage in hydrogen bonding and its typical pKa value make it a valuable building block for designing molecules with desirable pharmacokinetic profiles, particularly for central nervous system (CNS) targets.[[“]]

Morpholin-2-ol hydrochloride is the salt form of morpholin-2-ol, where the basic nitrogen of the morpholine ring is protonated by hydrochloric acid.[5] This salt formation is a common strategy to enhance the stability and water solubility of amine-containing compounds.

| Identifier | Value |

| IUPAC Name | morpholin-2-ol;hydrochloride[6] |

| CAS Number | 79323-24-3[6][7] |

| Molecular Formula | C₄H₁₀ClNO₂[6] |

| Molecular Weight | 139.58 g/mol |

| Canonical SMILES | C1COO.Cl |

| InChI Key | BNTZPYZTYZBPSC-UHFFFAOYSA-N[6] |

Molecular Structure and Stereochemistry

The structural foundation of Morpholin-2-ol hydrochloride is the morpholine ring, a heterocycle containing an oxygen atom and a nitrogen atom at positions 1 and 4, respectively.[5] The "-2-ol" designation indicates a hydroxyl (-OH) group is attached to the carbon atom at the second position.

Key Structural Features:

-

Heterocyclic Ring: A saturated six-membered ring. The ether linkage (C-O-C) and the secondary amine (C-N-C) are key functional groups.

-

Hydroxyl Group: The -OH group at the C2 position introduces polarity and a site for hydrogen bonding.

-

Chirality: The C2 carbon is a stereocenter, as it is bonded to four different groups (H, OH, C3, and N4). Consequently, Morpholin-2-ol exists as a pair of enantiomers: (R)-morpholin-2-ol and (S)-morpholin-2-ol. The hydrochloride salt does not change this inherent chirality.

-

Salt Form: In the hydrochloride salt, the lone pair of electrons on the nitrogen atom accepts a proton (H+) from hydrochloric acid, forming a positively charged morpholinium ion. This ammonium center is balanced by a chloride anion (Cl-).

-

Conformation: In its lowest energy state, the morpholine ring adopts a stable chair conformation, analogous to cyclohexane.[8] This conformation minimizes steric strain and torsional strain. The substituents on the ring can occupy either axial or equatorial positions.

Caption: Key structural elements of Morpholin-2-ol Hydrochloride.

Synthesis and Purification Workflow

The synthesis of morpholine derivatives can be achieved through various routes, often involving the cyclization of difunctional precursors like amino alcohols.[9][10] A common strategy for preparing Morpholin-2-ol involves the intramolecular cyclization of an N-substituted ethanolamine derivative.

The causality behind this synthetic approach lies in creating a molecule with a nucleophilic nitrogen and an electrophilic carbon center separated by the correct number of atoms to favor a 6-membered ring closure. The final step involves deprotection and salt formation with hydrochloric acid to yield the target compound.

Caption: A representative workflow for the synthesis of Morpholin-2-ol HCl.

Experimental Protocol: Representative Synthesis

Causality Note: This protocol is a representative example. The choice of protecting group is critical; a benzyl group is often used as it can be removed under neutral conditions via catalytic hydrogenation, which is compatible with many other functional groups.

-

N-Protection: To a solution of ethanolamine in a suitable solvent (e.g., methanol), add one equivalent of benzaldehyde. Stir at room temperature for 1-2 hours to form the imine.

-

Reduction: Cool the mixture in an ice bath and add sodium borohydride portion-wise to reduce the imine to the N-benzylethanolamine.

-

Alkylation: In a separate flask, react the N-benzylethanolamine with an equivalent of a protected 2-haloethanol (e.g., 2-(benzyloxy)ethyl bromide) in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) to prevent side reactions. This forms the acyclic precursor.

-

Cyclization: Treat the precursor with a strong base, such as sodium hydride, in an anhydrous solvent like THF. The base deprotonates the alcohol, which then acts as a nucleophile to displace the halide in an intramolecular S_N2 reaction, forming the protected morpholine ring.[11]

-

Deprotection: Dissolve the protected morpholine in ethanol and subject it to catalytic hydrogenation (e.g., using palladium on carbon under a hydrogen atmosphere) to remove the benzyl protecting groups.

-

Salt Formation and Purification: After filtering off the catalyst, acidify the solution with ethereal HCl. The Morpholin-2-ol hydrochloride will precipitate. Collect the solid by filtration and purify by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Spectroscopic and Structural Characterization

Confirming the molecular structure of the synthesized compound is paramount. A combination of spectroscopic and analytical techniques provides unambiguous evidence of its identity, purity, and conformation.

Caption: Standard workflow for the analytical confirmation of molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR: Provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For Morpholin-2-ol, one would expect distinct signals for the protons on C2, C3, C5, and C6, as well as the N-H and O-H protons.

-

¹³C NMR: Shows the number of non-equivalent carbon atoms. Four distinct signals are expected for the four carbons of the morpholine ring.

Table of Typical NMR Chemical Shifts (in D₂O)

| Atom | Typical ¹H Shift (δ, ppm) | Typical ¹³C Shift (δ, ppm) | Rationale |

| C2-H | ~4.0 - 4.2 | ~80 - 85 | Deshielded by adjacent -O- and -OH groups. |

| C3-H₂ | ~3.0 - 3.4 | ~50 - 55 | Adjacent to protonated nitrogen. |

| C5-H₂ | ~3.2 - 3.6 | ~45 - 50 | Adjacent to protonated nitrogen. |

| C6-H₂ | ~3.8 - 4.0 | ~65 - 70 | Deshielded by adjacent -O- group. |

Note: Shifts are predictive and can vary based on solvent and concentration. Data is inferred from spectra of similar morpholine derivatives.[12][13][14]

Protocol: Acquiring a ¹H NMR Spectrum

-

Sample Preparation: Accurately weigh ~5-10 mg of Morpholin-2-ol hydrochloride and dissolve it in ~0.7 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.

-

Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., 90° pulse, 2-5 second relaxation delay).

-

Processing: Apply Fourier transformation to the Free Induction Decay (FID), followed by phase and baseline correction.

-

Analysis: Integrate the signals to determine proton ratios and analyze coupling patterns (multiplicity) to deduce proton connectivity.

Mass Spectrometry (MS)

MS is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. Electrospray ionization (ESI) is well-suited for a polar, pre-ionized salt like Morpholin-2-ol hydrochloride.

Expected Mass Spectrometry Data (Positive Ion ESI-MS)

| Adduct/Fragment | Expected m/z | Interpretation |

| [M+H]⁺ | 104.07 | This corresponds to the protonated free base (C₄H₁₀NO₂⁺). The hydrochloride salt dissociates in solution.[15] |

| [M+H-H₂O]⁺ | 86.06 | Loss of the hydroxyl group as water, a common fragmentation pathway for alcohols.[15] |

Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or a water/acetonitrile mixture.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Instrument Parameters: Set the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature, to achieve a stable ion spray.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-300 amu).

-

Analysis: Identify the molecular ion peak ([M+H]⁺) to confirm the molecular weight of the free base. If tandem MS (MS/MS) is available, fragment the molecular ion to obtain structural information.[16][17]

X-ray Crystallography

For a definitive solid-state structure, single-crystal X-ray diffraction is the gold standard. This technique provides precise measurements of bond lengths, bond angles, and the absolute configuration of chiral centers.

Expected Crystallographic Insights:

-

Confirmation of Connectivity: Unambiguously confirms the atomic connections.

-

Chair Conformation: Would definitively show the morpholine ring in a chair conformation.[18]

-

Stereochemistry: For a resolved enantiomer, the absolute stereochemistry (R or S) can be determined.

-

Intermolecular Interactions: Reveals how the molecules pack in the crystal lattice, highlighting hydrogen bonding involving the hydroxyl group, the morpholinium N-H, and the chloride ion.[18]

Protocol: Single-Crystal X-ray Diffraction (High-Level)

-

Crystal Growth: Grow single crystals of high quality, typically by slow evaporation of a saturated solution or by vapor diffusion.

-

Crystal Mounting: Select a suitable crystal and mount it on the goniometer head of the diffractometer.

-

Data Collection: Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the model against the experimental data to obtain the final structure.[8]

Conclusion

Morpholin-2-ol hydrochloride is a structurally well-defined molecule with significant potential as a building block in drug discovery. Its molecular architecture, characterized by a chiral center and a conformationally stable morpholine ring, can be reliably synthesized and purified. The application of a suite of modern analytical techniques, including NMR, MS, and X-ray crystallography, provides a robust framework for its complete structural elucidation. This guide has outlined the key theoretical and practical considerations for working with this compound, providing researchers with the foundational knowledge needed for its effective application in the laboratory.

References

-

Al-Majid, A. M., El-Faham, A., & Al-Othman, Z. A. (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. MDPI. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Morpholin-2-ol. PubChem. Available at: [Link]

-

El-Faham, A., El-Sayed, N., & Abdel-Aziz, H. (2021). Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. Scientific Reports. Available at: [Link]

-

Li, Y., Wang, Y., & Li, X. (2019). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry. Available at: [Link]

-

Wikipedia. (2023). Morpholine. Available at: [Link]

-

Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. Available at: [Link]

- Gomtsyan, A. (2012). Morpholine in CNS drug design. Expert Opinion on Drug Discovery.

- Manallack, D. T., Prankerd, R. J., & Yuriev, E. (2013). The Significance of Drug-like Properties in Drug Design. Chemical Society Reviews.

- Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology.

- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews.

-

Bhalerao, A. R., et al. (2021). An updated review on morpholine derivatives with their pharmacological actions. GSC Biological and Pharmaceutical Sciences. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Morpholine synthesis. . Available at: [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581). Available at: [Link]

-

SpectraBase. (n.d.). Morpholine hydrochloride. Available at: [Link]

-

Brandt, S. D., et al. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis. Available at: [Link]

-

Wikipedia. (n.d.). Morpholine. Available at: [Link]

-

PubChem. (n.d.). Morpholine, 4-(2-chloroethyl)-, hydrochloride (1:1). Available at: [Link]

-

Bhalerao, A. R., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. GSC Biological and Pharmaceutical Sciences. Available at: [Link]

- Google Patents. (n.d.). CN102321045A - Method for preparing high morphine hydrochloride.

-

Raoof, S. S. (2015). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. ResearchGate. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Available at: [Link]

-

Vitale, P., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Available at: [Link]

-

Matveeva, E. D., et al. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. Available at: [Link]

-

Vitale, P., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. Consensus. Available at: [Link]

-

Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. Available at: [Link]

-

Sahoo, B. M., et al. (2023). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. ChemistrySelect. Available at: [Link]

-

Biological Magnetic Resonance Bank. (n.d.). 4-(2-Aminoethyl)morpholine at BMRB. Available at: [Link]

-

Collins, M., et al. (2022). Developments in high-resolution mass spectrometric analyses of new psychoactive substances. Drug Testing and Analysis. Available at: [Link]

-

De Nino, A., et al. (2022). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE. Available at: [Link]

-

De Nino, A., et al. (2022). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org. Available at: [Link]

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 4. consensus.app [consensus.app]

- 5. Morpholine - Wikipedia [en.wikipedia.org]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. morpholin-2-ol hydrochloride | 79323-24-3 [chemicalbook.com]

- 8. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Morpholine synthesis [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. CN102321045A - Method for preparing high morphine hydrochloride - Google Patents [patents.google.com]

- 12. Human Metabolome Database: 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581) [hmdb.ca]

- 13. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bmse000154 4-(2-Aminoethyl)morpholine at BMRB [bmrb.io]

- 15. PubChemLite - Morpholin-2-ol hydrochloride (C4H9NO2) [pubchemlite.lcsb.uni.lu]

- 16. d-nb.info [d-nb.info]

- 17. files01.core.ac.uk [files01.core.ac.uk]

- 18. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Discovery and Synthesis of Chiral Morpholines

Abstract

The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its profound impact on the pharmacological and pharmacokinetic properties of bioactive molecules.[1][2] The introduction of chirality into the morpholine core dramatically expands the accessible chemical space, often leading to enhanced potency, selectivity, and improved safety profiles. However, the stereocontrolled synthesis of these three-dimensional structures presents significant synthetic challenges. This guide provides an in-depth technical analysis of the core strategies for discovering and synthesizing chiral morpholines. We will dissect the causality behind key experimental choices in catalytic asymmetric synthesis, substrate-controlled methods, and resolution techniques, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Chiral Morpholines in Drug Discovery

The morpholine moiety, a six-membered heterocycle containing both an ether and a secondary amine functionality, is a frequent feature in approved drugs and clinical candidates.[1] Its presence can enhance aqueous solubility, modulate lipophilicity, and provide a stable, metabolically robust scaffold. When stereocenters are introduced, the resulting chiral morpholines can engage with biological targets in a highly specific, three-dimensional manner.

Prominent examples of pharmaceuticals containing a chiral morpholine core underscore its importance:

-

Aprepitant (EMEND®) : An antiemetic drug, Aprepitant features a complex trisubstituted chiral morpholine core that is critical for its potent antagonism of the neurokinin-1 (NK1) receptor.[3][4]

-

Rivaroxaban (Xarelto®) : While not a direct morpholine, its synthesis often involves morpholinone intermediates, highlighting the utility of this scaffold in constructing complex chiral molecules.

-

Reboxetine (Edronax®) : An antidepressant, (S,S)-Reboxetine contains a 2-substituted morpholine ring, with its stereochemistry being essential for its activity as a norepinephrine reuptake inhibitor.[5]

The challenge for synthetic chemists lies in the efficient and scalable construction of these scaffolds with high enantiomeric and diastereomeric purity. This guide will explore the primary methodologies developed to meet this demand.

Chapter 1: Catalytic Asymmetric Synthesis: The Gold Standard for Efficiency

The de novo construction of chiral morpholines from achiral or prochiral starting materials using catalytic quantities of a chiral inductor is the most elegant and atom-economical approach.[6] These methods can be broadly categorized by the key bond-forming or stereocenter-defining step.

Asymmetric Hydrogenation of Dehydromorpholines

One of the most powerful "after cyclization" strategies involves the asymmetric hydrogenation of a pre-formed unsaturated morpholine ring (a dehydromorpholine).[6][7] This approach is particularly effective for installing a stereocenter at the C2 position, adjacent to the oxygen atom.

Causality of Experimental Design: The success of this method hinges on the selection of an appropriate chiral catalyst that can effectively differentiate the two faces of the C=C double bond within the electron-rich enamine-like substrate. The challenge lies in the inherent low reactivity of these substrates.[6] Researchers at Shanghai Jiao Tong University demonstrated a breakthrough by employing a cationic rhodium catalyst paired with a chiral bisphosphine ligand ((R,R,R)-SKP) possessing a large bite angle.[6][8] This specific ligand geometry is crucial; it creates a well-defined chiral pocket that forces the substrate to coordinate to the rhodium center in a specific orientation, leading to highly enantioselective hydrogen delivery.

Workflow: Rh-Catalyzed Asymmetric Hydrogenation

Caption: Rh-catalyzed asymmetric hydrogenation workflow.

Data Presentation: Performance of Rh/(R,R,R)-SKP Catalyst System

| Substrate (N-Protecting Group) | Substituent at C2 | Yield (%) | ee (%) | Citation |

| N-Cbz | Phenyl | 97 | 92 | [8] |

| N-Cbz | 4-Fluorophenyl | 98 | 91 | [8] |

| N-Cbz | 2-Thienyl | 96 | 88 | [8] |

| N-Cbz | Cyclohexyl | 99 | 91 | [8] |

This method is highly effective, scalable, and provides access to a variety of 2-substituted chiral morpholines in nearly quantitative yields and with excellent enantioselectivities.[6][9]

Tandem Hydroamination and Asymmetric Transfer Hydrogenation

For the synthesis of 3-substituted chiral morpholines, a powerful one-pot tandem strategy has been developed that combines a titanium-catalyzed intramolecular hydroamination with a ruthenium-catalyzed asymmetric transfer hydrogenation (ATH).[10][11]

Causality of Experimental Design: This approach is a testament to the power of orthogonal catalysis.

-

Hydroamination: An ether-containing aminoalkyne substrate is first cyclized using a bis(amidate)bis(amido)Ti catalyst. This step is highly efficient and atom-economical for forming the cyclic imine intermediate.[10]

-

Asymmetric Transfer Hydrogenation (ATH): Without isolating the imine, a Noyori-type catalyst, such as RuCl, and a hydrogen source (e.g., formic acid/triethylamine) are introduced. The chiral Ru-catalyst reduces the imine to the corresponding amine with high enantioselectivity. Mechanistic studies have revealed that hydrogen-bonding interactions between the ether oxygen of the substrate and the N-H of the chiral diamine ligand on the ruthenium catalyst are crucial for achieving high levels of stereocontrol.[11] This interaction effectively locks the substrate into a specific conformation for hydride transfer.

Diagram: Tandem Hydroamination/ATH Pathway

Caption: Tandem catalytic pathway to 3-substituted morpholines.

Organocatalytic Approaches

In recent years, organocatalysis has emerged as a powerful alternative to transition-metal catalysis, avoiding the use of often expensive and toxic heavy metals. One notable example is the enantioselective chlorocycloetherification of N-protected amino-alkenols.[12][13]

Causality of Experimental Design: This strategy utilizes a cinchona alkaloid-derived catalyst to control the stereochemistry of an intramolecular halocyclization. The catalyst, a chiral amine, is believed to activate the halogenating agent (e.g., DCDMH) to form a chiral halogenating species. This complex then interacts with the substrate's double bond, directing the subsequent intramolecular attack of the hydroxyl group to one specific face of the incipient chloronium ion, thereby establishing the quaternary stereocenter with high enantioselectivity.[13] This method is particularly valuable for constructing morpholines with challenging quaternary stereocenters at the C2 position.[12]

Chapter 2: Substrate-Controlled and Chiral Pool Synthesis

An alternative to catalytic asymmetric synthesis is to leverage pre-existing stereocenters in the starting materials to direct the formation of new ones. This approach, known as substrate-controlled diastereoselective synthesis, often utilizes readily available starting materials from the "chiral pool," such as amino acids or carbohydrates.[14][15]

Causality of Experimental Design: The synthesis of the antiemetic drug Aprepitant provides a landmark case study in substrate-controlled synthesis.[3] In one of the key industrial routes, the synthesis begins with an enantiopure amino acid derivative.[16] A crucial step involves a Lewis acid-catalyzed trans-acetalization.[3] The inherent chirality of the morpholine ring is used to direct the approach of an enantiopure alcohol, establishing the correct stereochemistry at the C2 position. This is a "stereochemical relay," where the information from one stereocenter is effectively transferred to create another.[3] Subsequent chemical manipulations, including a stereoinversion at an adjacent center, are then performed to arrive at the final complex trisubstituted morpholine core of Aprepitant.[17]

While robust, these multi-step sequences can be longer and less atom-economical than catalytic methods. However, they are often highly reliable and scalable, making them attractive for industrial-scale production where process control and reproducibility are paramount.[18]

Chapter 3: Kinetic Resolution and Dynamic Kinetic Resolution (DKR)

Kinetic resolution is a technique used to separate a racemic mixture of a chiral compound by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent.[19][20]

Classical Kinetic Resolution: In this scenario, a chiral catalyst selectively reacts with one enantiomer of a racemic morpholine precursor faster than the other. For example, an enzyme like lipase could be used to acylate one enantiomer of a racemic morpholin-2-ol, leaving the other enantiomer unreacted.[20] The major drawback of this method is that the maximum theoretical yield for the desired product (either the reacted or unreacted enantiomer) is only 50%.[5][19]

Dynamic Kinetic Resolution (DKR): A more advanced and efficient strategy is Dynamic Kinetic Resolution (DKR).[5][21] DKR combines the rapid, selective reaction of one enantiomer with a simultaneous in situ racemization of the slower-reacting enantiomer.[22] This allows for the theoretical conversion of 100% of the racemic starting material into a single, enantiomerically pure product.

Causality of Experimental Design in DKR: A successful DKR process requires two compatible catalysts: one for the kinetic resolution and one for the racemization. For the synthesis of chiral morpholines, a ruthenium catalyst can be used to racemize a racemic morpholin-3-one intermediate, while a lipase enzyme concurrently and selectively reduces one enantiomer.[5] The conditions must be carefully chosen so that the racemization is faster than or at least competitive with the resolution step, ensuring that the less reactive enantiomer is continuously converted back into the racemic pool to be acted upon by the resolving catalyst.[21]

Protocol: Dynamic Kinetic Resolution for (S,S)-Reboxetine Precursor

This protocol is a conceptual representation based on the principles described by Lee et al. for related structures.[5]

-

Reactor Setup: To a flame-dried, argon-purged reaction vessel, add the racemic morpholin-3-one substrate (1.0 equiv).

-

Catalyst Addition: Add the racemization catalyst (e.g., a Ru-based complex, 1-2 mol%) and the resolving enzyme (e.g., Novozym 435 lipase, ~10-20 wt%).

-

Solvent and Reagents: Add an appropriate organic solvent (e.g., toluene) and the acyl donor for the enzymatic resolution (e.g., isopropenyl acetate, 2.0 equiv).

-

Reaction Conditions: Heat the reaction mixture to a temperature optimal for both catalysts (e.g., 40-60 °C) and monitor the reaction by chiral HPLC.

-

Workup: Upon completion, cool the reaction, filter off the enzyme, and concentrate the filtrate. Purify the resulting enantioenriched ester product by column chromatography. The expected outcome is the desired product in high yield (>90%) and high enantiomeric excess (>98% ee).[5]

Conclusion and Future Outlook

The discovery and synthesis of chiral morpholines have been driven by their immense value in drug development. While early syntheses relied heavily on chiral pool and diastereoselective approaches, the field has decisively moved towards more efficient and elegant catalytic asymmetric methods. Asymmetric hydrogenation, tandem catalysis, and organocatalysis now offer powerful tools for accessing these complex scaffolds with high levels of stereocontrol.

Future innovations will likely focus on the development of even more versatile and sustainable catalytic systems. The use of earth-abundant metal catalysts, further advancements in organocatalysis, and the application of biocatalysis are all promising avenues. As our understanding of asymmetric induction deepens, chemists will be better equipped to design and synthesize the next generation of chiral morpholine-containing therapeutics with unprecedented precision and efficiency.

References

-

He, Y.-P., Wu, H., Wang, Q., et al. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society. Available at: [Link]

-

Yu, P., Chen, J., et al. (2022). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers. Available at: [Link]

-

Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry. Available at: [Link]

-

Schafer, L. L., et al. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. Organic Chemistry Portal. Available at: [Link]

-

Lautens, M., & Masson-Makdissi, J. (2022). Synthesis of Enantioenriched Morpholines via Rhodium-Catalyzed Asymmetric Hydrogenation. Synfacts. Available at: [Link]

-

Various Authors. (2025). Chapter 10 Synthesis of aprepitant. ResearchGate. Available at: [Link]

-

Yu, P., Chen, J., et al. (2022). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers. Available at: [Link]

-

Krasavin, M. (2019). Recent progress in the synthesis of morpholines. Semantic Scholar. Available at: [Link]

-

Rzasa, R. M., et al. (2012). Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate. Organic Process Research & Development. Available at: [Link]

-

Walczak, M. A., & Powell, W. C. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry. Available at: [Link]

-

Coppi, L., et al. (2013). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. Available at: [Link]

-

Tudor, C., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Molecules. Available at: [Link]

-

Krasavin, M. (2019). Recent progress in the synthesis of morpholines. ResearchGate. Available at: [Link]

-

Various Authors. (2025). Efficient Synthesis of (S)-3-(4-Fluorophenyl)morpholin-2-one, a Key Chiral Intermediate of Aprepitant. ResearchGate. Available at: [Link]

-

Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. Available at: [Link]

-

Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. Available at: [Link]

-

Douglas, C. J., et al. (2021). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Organic Letters. Available at: [Link]

-

Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar. Available at: [Link]

-

Su, W., et al. (2014). Synthesis of Aprepitant. Chinese Journal of Pharmaceuticals. Available at: [Link]

-

Richardson, P. (2022). Synthesis of Versatile Enantiopure Morpholine Fragments from Chiral-Pool Starting Materials. ResearchGate. Available at: [Link]

-

Hopkins, C. R., et al. (2016). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Galkin, M. V., & Samec, J. S. M. (2016). Advances in Stereoconvergent Catalysis from 2005–2015: Transition-Metal-Mediated Stereoablative Reactions, Dynamic Kinetic Resolutions, and Dynamic Kinetic Asymmetric Transformations. Chemical Reviews. Available at: [Link]

-

Zhang, W., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. Available at: [Link]

-

Wikipedia Contributors. (2023). Kinetic resolution. Wikipedia. Available at: [Link]

-

Various Authors. (2021). Asymmetric synthesis of 2- and 3-substituted chiral morpholines. ResearchGate. Available at: [Link]

-

Reddy, L. C. S., et al. (2014). One pot synthesis of amino acid derived chiral disubstituted morpholines and 1,4-oxazepanes via tandem aziridine/epoxide ring opening sequences. Organic & Biomolecular Chemistry. Available at: [Link]

-

Hashimoto, T., & Maruoka, K. (2017). Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. Symmetry. Available at: [Link]

-

Young, D. W., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. Journal of Organic Chemistry. Available at: [Link]

-

Taylor & Francis. Kinetic resolution – Knowledge and References. Available at: [Link]

-

Waymouth, R. M., & Blake, T. R. (2014). Organocatalytic ring-opening polymerization of morpholinones: new strategies to functionalized polyesters. Journal of the American Chemical Society. Available at: [Link]

-

Gotor, V., & Gotor-Fernández, V. (2017). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. Catalysts. Available at: [Link]

-

The Organic Chemistry Tutor. (2022). Stereochemistry: Kinetic Resolution. YouTube. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. medkoo.com [medkoo.com]

- 5. Advances in Stereoconvergent Catalysis from 2005–2015: Transition-Metal-Mediated Stereoablative Reactions, Dynamic Kinetic Resolutions, and Dynamic Kinetic Asymmetric Transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 9. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04288B [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines [organic-chemistry.org]

- 12. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 13. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis of Aprepitant [cjph.com.cn]

- 18. researchgate.net [researchgate.net]

- 19. Kinetic resolution - Wikipedia [en.wikipedia.org]

- 20. m.youtube.com [m.youtube.com]

- 21. taylorandfrancis.com [taylorandfrancis.com]

- 22. mdpi.com [mdpi.com]

A Technical Guide to the Role of Morpholine Derivatives in Medicinal Chemistry

Abstract

Morpholine, a simple six-membered saturated heterocycle, has firmly established itself as a "privileged scaffold" in the landscape of modern medicinal chemistry.[1][2] Its integration into molecular design is a cornerstone strategy for optimizing pharmacological profiles, including potency, selectivity, and pharmacokinetic properties.[1][2] This technical guide provides a comprehensive analysis of the morpholine moiety's role in drug discovery. We will explore its fundamental physicochemical properties, common synthetic methodologies, and its multifaceted contributions to the efficacy of drugs across diverse therapeutic areas. Through detailed case studies of clinically successful drugs such as Gefitinib, Linezolid, and Reboxetine, this guide will illuminate the causal relationships between the morpholine structure and its pharmacological impact, offering valuable insights for researchers, scientists, and drug development professionals.

The Morpholine Moiety: A Profile of a Privileged Scaffold

The morpholine ring is a saturated heterocycle featuring both an amine and an ether functional group. This unique combination confers a set of advantageous physicochemical, biological, and metabolic properties that make it a highly valuable building block in drug design.[2]

Physicochemical and Pharmacokinetic Advantages

The utility of the morpholine ring is largely due to its favorable characteristics that positively influence a drug candidate's behavior in vivo.[3]

-

Aqueous Solubility and Basicity: The presence of the ether oxygen and the nitrogen atom allows the morpholine ring to act as a hydrogen bond acceptor, which can significantly enhance the aqueous solubility of a parent molecule.[4] The nitrogen atom imparts a weak basicity (pKa ≈ 8.4-8.7), allowing for protonation under physiological pH.[1][5] This feature is critical for forming ionic interactions with biological targets and improving solubility and bioavailability.[5][6]

-

Metabolic Stability: The morpholine ring itself is generally resistant to metabolic degradation.[7] Its incorporation can shield adjacent functional groups from enzymatic action, thereby improving a drug's metabolic stability and prolonging its half-life.[5]

-

Lipophilicity and Permeability: As a bioisosteric replacement for other cyclic amines like piperazine or piperidine, the morpholine ring offers a well-balanced lipophilic-hydrophilic profile.[5][8] This balance is crucial for achieving adequate cell membrane permeability and crossing biological barriers like the blood-brain barrier (BBB).[7][8]

-

Structural Conformation: The chair-like, flexible conformation of the morpholine ring allows it to act as a versatile scaffold, correctly orienting other pharmacophoric groups for optimal interaction with a biological target.[8]

Synthetic Strategies for Morpholine Derivatives

The synthetic accessibility of morpholine derivatives is a key reason for their widespread use.[2] Methodologies are generally robust, allowing for the facile incorporation of the morpholine ring into complex molecules.

Common Synthetic Routes

Two primary strategies dominate the synthesis of N-substituted morpholines:

-

Direct N-Alkylation/N-Arylation: This is the most straightforward approach, involving the reaction of morpholine itself with an appropriate electrophile (e.g., an alkyl halide or aryl halide) under basic conditions.

-

Reductive Amination: This method is particularly useful for building the morpholine ring from acyclic precursors. It typically involves the oxidation of a ribonucleoside or other diol to a dialdehyde, followed by a cyclizing reductive amination with a primary amine.[9][10]

Representative Experimental Protocol: N-Arylation of Morpholine

This protocol describes a typical palladium-catalyzed Buchwald-Hartwig amination, a powerful method for forming C-N bonds.

Objective: To synthesize N-(4-methoxyphenyl)morpholine.

Materials:

-

Morpholine

-

1-bromo-4-methoxybenzene

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (anhydrous)

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (2 mol%) and XPhos (4 mol%).

-

Add sodium tert-butoxide (1.4 equivalents).

-

Evacuate and backfill the flask with the inert gas three times.

-

Add anhydrous toluene via syringe.

-

Add 1-bromo-4-methoxybenzene (1.0 equivalent) followed by morpholine (1.2 equivalents).

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield the desired N-aryl morpholine.

Therapeutic Applications & Mechanistic Insights

Morpholine derivatives have demonstrated a wide spectrum of biological activities, leading to their use in anticancer, antibacterial, and central nervous system (CNS) therapies.[3][11]

Anticancer Agents: The Case of Gefitinib

Gefitinib (Iressa®) is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, used in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[12][13][14]

-

Mechanism of Action: Gefitinib competitively binds to the ATP-binding site within the tyrosine kinase domain of EGFR.[12][15] This inhibition blocks the autophosphorylation of the receptor, thereby disrupting downstream signaling pathways (like RAS-RAF-MEK-ERK and PI3K-AKT) that are crucial for cancer cell proliferation and survival.[12][16]

-

Role of the Morpholine Moiety: The morpholine group in Gefitinib is a critical component of the pharmacophore. It is attached to the quinazoline core via a propoxy linker.[15] This side chain serves two primary functions:

-

Solubility and Pharmacokinetics: The morpholine ring significantly enhances the water solubility and oral bioavailability of the molecule, which are essential properties for an orally administered drug.[17]

-

Target Engagement: The basic nitrogen of the morpholine ring forms key hydrogen bonds with residues in the ATP-binding pocket of EGFR, contributing to the high-affinity binding and potent inhibition of the enzyme.[17]

-

Antibacterial Agents: The Case of Linezolid

Linezolid (Zyvox®) was the first member of the oxazolidinone class of antibiotics to be approved for clinical use. It is primarily effective against multidrug-resistant Gram-positive bacteria.[18][19]

-

Mechanism of Action: Linezolid inhibits the initiation of bacterial protein synthesis.[20] It binds to the 23S rRNA of the 50S ribosomal subunit, preventing the formation of the initiation complex necessary for translation to begin.[19][20] This is a unique mechanism that shows no cross-resistance with other protein synthesis inhibitors.[20]

-

Role of the Morpholine Moiety: In the structure of Linezolid, the morpholine ring is attached to the N-phenyl group of the oxazolidinone core. Structure-activity relationship (SAR) studies have demonstrated that this morpholino group is crucial for its potent antibacterial activity.[20][21] While the core oxazolidinone is the primary pharmacophore, the morpholine ring optimizes the molecule's interaction with the ribosomal binding pocket and contributes to its favorable pharmacokinetic profile.[20]

CNS-Active Agents: The Case of Reboxetine

Reboxetine (Edronax®) is a selective norepinephrine reuptake inhibitor (NRI) used as an antidepressant.[22][23]

-

Mechanism of Action: Reboxetine acts by binding to the norepinephrine transporter (NET) in the synaptic cleft, blocking the reuptake of norepinephrine.[23][24] This action increases the concentration of norepinephrine in the synapse, enhancing noradrenergic neurotransmission, which is believed to underlie its therapeutic effect in depression.[25]

-

Role of the Morpholine Moiety: Reboxetine's chemical structure is (RS)-2-[(RS)-(2-ethoxyphenyl)phenoxy]methyl]morpholine. The morpholine ring is an integral part of the drug's scaffold.[22] Its physicochemical properties, including its basicity and ability to cross the blood-brain barrier, are essential for its function as a CNS-active drug.[7][8] The specific stereochemistry of the molecule, dictated by the relationship between the morpholine and the diphenyl ether moiety, is critical for its selective and high-affinity binding to the NET.[26]

Quantitative Data Summary

The following table summarizes key quantitative data for the discussed morpholine-containing drugs, highlighting their potency.

| Drug | Target | Assay Type | Quantitative Data | References |

| Gefitinib | EGFR Tyrosine Kinase | Kinase Inhibition | IC₅₀ = 0.033 µM | [6] |

| Linezolid | Bacterial 50S Ribosome | Antibacterial Activity | MIC for S. aureus ≈ 1-4 µg/mL | [6] |

| Reboxetine | Norepinephrine Transporter (NET) | Transporter Binding | Kᵢ ≈ 1.1 nM | [22][23] |

Future Perspectives and Conclusion

The role of morpholine derivatives in medicinal chemistry continues to expand. Ongoing research is exploring their potential in treating a wider range of diseases, including other cancers, neurodegenerative disorders, and inflammatory conditions.[27][28] The versatility, synthetic accessibility, and favorable drug-like properties of the morpholine scaffold ensure that it will remain a vital tool in the development of next-generation therapeutics.[2][29]

References

-

Patsnap Synapse. (2024-07-17). What is the mechanism of Gefitinib? Retrieved from [Link]

-

MedSchool. Gefitinib | Drug Guide. Retrieved from [Link]

-

Kim, D., et al. (2015). Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. Cancer Research and Treatment, 47(3), 359–366. Retrieved from [Link]

-

Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709–752. Retrieved from [Link]

-

ResearchGate. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Request PDF. Retrieved from [Link]

-

Taylor & Francis Online. (2020-08-03). Synthesis of N-substituted morpholine nucleoside derivatives. Retrieved from [Link]

-

Wikipedia. Gefitinib. Retrieved from [Link]

-

National Institutes of Health. (2011). Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations. Antimicrobial Agents and Chemotherapy, 55(10), 4650-4659. Retrieved from [Link]

-

ResearchGate. (2020-02-21). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Retrieved from [Link]

-

Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Retrieved from [Link]

-

PubMed. (1999). Oxazolidinone structure-activity relationships leading to linezolid. Retrieved from [Link]

-

ResearchGate. Structure-activity relationship leading to the development of linezolid[13]. Retrieved from [Link]

-

Semantic Scholar. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Retrieved from [Link]

-

ScienceDirect. (2025-02-27). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. Retrieved from [Link]

-

PubMed. (1998). [Reboxetine (Edronax)]. Retrieved from [Link]

-

Wikipedia. Selective norepinephrine reuptake inhibitor. Retrieved from [Link]

-

Psych Scene Hub. (2022-05-06). What are the Different Types of Antidepressants AND How Do They Work? | Mechanisms of Action. Retrieved from [Link]

-

ResearchGate. (2025-08-09). Mechanisms of action of reboxetine. Retrieved from [Link]

-

Bionity. Reboxetine. Retrieved from [Link]

-

National Institutes of Health. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. Retrieved from [Link]

-

ACS Publications. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. Retrieved from [Link]

-

E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]

-

ResearchGate. Structure activity relationship of Linezolid. Retrieved from [Link]

-

ScienceDirect. (2025-02-27). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. Retrieved from [Link]

-

PubMed. (2020-08-03). Synthesis of N-substituted morpholine nucleoside derivatives. Retrieved from [Link]

-

PubMed. (2020-03-05). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Retrieved from [Link]

-

National Institutes of Health. (2017). Linezolid: a review of its properties, function, and use in critical care. Retrieved from [Link]

-

ResearchGate. Morpholine-containing, CNS active, FDA approved drugs. 1, moclobemide; 2, reboxetine. Retrieved from [Link]

-

MDPI. (2024). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Retrieved from [Link]

-

ResearchGate. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. Retrieved from [Link]

-

MDPI. (2022). Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. Retrieved from [Link]

-

Taylor & Francis Online. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Retrieved from [Link]

-

ResearchGate. (2024). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) | Request PDF. Retrieved from [Link]

-

International Journal of Creative Research Thoughts. (2022-05-09). An updated review on morpholine derivatives with their pharmacological actions. Retrieved from [Link]

-

International Journal of Progressive Research in Engineering Management and Science. (2025-01). PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Synthesis of N-substituted morpholine nucleoside derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jchemrev.com [jchemrev.com]

- 12. What is the mechanism of Gefitinib? [synapse.patsnap.com]

- 13. medschool.co [medschool.co]

- 14. Gefitinib - Wikipedia [en.wikipedia.org]

- 15. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]

- 17. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 18. Oxazolidinone structure-activity relationships leading to linezolid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Linezolid: a review of its properties, function, and use in critical care - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. [Reboxetine (Edronax)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Selective norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 24. psychscenehub.com [psychscenehub.com]

- 25. researchgate.net [researchgate.net]

- 26. Reboxetine [bionity.com]

- 27. e3s-conferences.org [e3s-conferences.org]

- 28. tandfonline.com [tandfonline.com]

- 29. researchgate.net [researchgate.net]

An In-depth Technical Guide to Morpholin-2-ol Hydrochloride: A Privileged Scaffold in Modern Drug Discovery

Introduction: The Unassuming Power of the Morpholine Moiety

In the landscape of medicinal chemistry, certain structural motifs consistently emerge in a diverse array of bioactive molecules, earning them the designation of "privileged structures." The morpholine ring is a quintessential example of such a scaffold, prized for its advantageous physicochemical, biological, and metabolic properties.[1] This guide focuses on a key derivative, Morpholin-2-ol hydrochloride, a versatile building block that has garnered significant attention for its role in the synthesis of complex pharmaceutical agents, particularly those targeting neurodegenerative diseases.

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It will delve into the synthesis, characterization, and critical applications of Morpholin-2-ol hydrochloride, with a particular focus on its instrumental role in the development of Leucine-rich repeat kinase 2 (LRRK2) inhibitors, a promising therapeutic avenue for Parkinson's disease.[2][3] Our exploration will be grounded in established scientific literature, providing not just protocols, but the causal reasoning behind experimental choices, thereby empowering researchers to confidently and effectively utilize this valuable chemical entity.

Chemical Properties and Physicochemical Data

Morpholin-2-ol hydrochloride presents as a white to off-white crystalline solid. Its structure, featuring a hydroxyl group at the 2-position of the morpholine ring, renders it a chiral molecule. The hydrochloride salt form enhances its stability and solubility in aqueous media, a desirable characteristic for many synthetic and biological applications.

| Property | Value | Source(s) |

| Chemical Formula | C₄H₁₀ClNO₂ | Commercial Suppliers |

| Molecular Weight | 139.58 g/mol | Commercial Suppliers |

| Appearance | White to off-white crystalline solid | Commercial Suppliers |

| Melting Point | Data not consistently available in peer-reviewed literature | - |

| Boiling Point | Data not available | - |

| Solubility | Soluble in water | General knowledge |

| pKa | Data not available | - |

Note: While some commercial suppliers provide a melting point, the lack of consistent, peer-reviewed data warrants caution. It is recommended that researchers determine this property experimentally for their specific batch.

Synthesis of Morpholin-2-ol Hydrochloride: A Step-by-Step Protocol